molecular formula C12H14BrNO3 B14187435 Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester CAS No. 845618-99-7

Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester

Cat. No.: B14187435
CAS No.: 845618-99-7
M. Wt: 300.15 g/mol
InChI Key: UCBBJCQEEAOXDC-UHFFFAOYSA-N
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Description

Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H14BrNO3. It is known for its unique structure, which includes a bromophenyl group and an oxobutyl group attached to a carbamic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester typically involves the reaction of 4-bromophenyl isocyanate with 3-oxobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

4-bromophenyl isocyanate+3-oxobutyl alcoholCarbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester\text{4-bromophenyl isocyanate} + \text{3-oxobutyl alcohol} \rightarrow \text{this compound} 4-bromophenyl isocyanate+3-oxobutyl alcohol→Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of bromophenyl oxides.

    Reduction: Formation of 4-bromophenyl(3-hydroxybutyl)carbamic acid methyl ester.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The oxobutyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-chlorophenyl)(3-oxobutyl)-, methyl ester
  • Carbamic acid, (4-fluorophenyl)(3-oxobutyl)-, methyl ester
  • Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester

Uniqueness

Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable in research and industrial applications.

Properties

CAS No.

845618-99-7

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

methyl N-(4-bromophenyl)-N-(3-oxobutyl)carbamate

InChI

InChI=1S/C12H14BrNO3/c1-9(15)7-8-14(12(16)17-2)11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3

InChI Key

UCBBJCQEEAOXDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN(C1=CC=C(C=C1)Br)C(=O)OC

Origin of Product

United States

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